N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide is a synthetic organic compound with the molecular formula C24H17BrFNO4 It is characterized by the presence of a benzofuran ring, a bromobenzoyl group, and a fluorophenoxy group
Properties
Molecular Formula |
C24H17BrFNO4 |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C24H17BrFNO4/c1-14(30-18-12-10-17(26)11-13-18)24(29)27-21-19-4-2-3-5-20(19)31-23(21)22(28)15-6-8-16(25)9-7-15/h2-14H,1H3,(H,27,29) |
InChI Key |
UJUDDRLTPREXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The bromobenzoyl group is then introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the coupling of the fluorophenoxy group to the benzofuran core through a nucleophilic substitution reaction, using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for industrial applications, and process optimization is often required to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide
- N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide
- N-[2-(4-nitrobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide
Uniqueness
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide is unique due to the presence of both bromobenzoyl and fluorophenoxy groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
